2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone
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Overview
Description
2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone is an organic compound with the molecular formula C12H13ClN2O. It is a member of the hydrazone family, characterized by the presence of a hydrazone functional group (-NHN=). This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone typically involves the reaction of 4-chlorophenylhydrazine with cyclohexanone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, such as temperature and pH, to optimize yield and purity. The product is then purified using techniques like recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Bromophenyl)hydrazono)cyclohexanone: Similar structure but with a bromine atom instead of chlorine.
2-(2-(4-Methylphenyl)hydrazono)cyclohexanone: Similar structure but with a methyl group instead of chlorine.
2-(2-(4-Nitrophenyl)hydrazono)cyclohexanone: Similar structure but with a nitro group instead of chlorine.
Uniqueness
2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s specific electronic properties, imparted by the chlorine atom, can affect its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-9-5-7-10(8-6-9)14-15-11-3-1-2-4-12(11)16/h5-8,14H,1-4H2/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTYVILHKAIYRW-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=NNC2=CC=C(C=C2)Cl)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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